molecular formula C21H29N5O3S B11242478 2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B11242478
M. Wt: 431.6 g/mol
InChI Key: FOPJZLSZDRLVDD-UHFFFAOYSA-N
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Description

2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with piperazine and pyrrolidine groups, as well as a methoxy-methylphenyl sulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperazine to form an intermediate sulfonamide. This intermediate is then reacted with 4-methyl-6-(pyrrolidin-1-yl)pyrimidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

Compared to these similar compounds, 2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H29N5O3S

Molecular Weight

431.6 g/mol

IUPAC Name

2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C21H29N5O3S/c1-16-6-7-18(29-3)19(14-16)30(27,28)26-12-10-25(11-13-26)21-22-17(2)15-20(23-21)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13H2,1-3H3

InChI Key

FOPJZLSZDRLVDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C

Origin of Product

United States

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